7H-Oxazolo[3,2-C]pyrimidine
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Overview
Description
7H-Oxazolo[3,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused ring system combining an oxazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxazolo[3,2-C]pyrimidine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of 2-amino-oxazoles with fluorinated alkynoates under transition-metal-free conditions . This one-pot reaction offers good to excellent yields and is versatile in producing various derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of transition-metal-free conditions and one-pot reactions can be advantageous for large-scale production due to their simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7H-Oxazolo[3,2-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves reagents such as boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boronic acids, palladium catalysts, and bases like sodium carbonate in a dioxane/water mixture at elevated temperatures.
Sonogashira Coupling: Involves alkynes and palladium catalysts under similar conditions.
Major Products: The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological activities .
Scientific Research Applications
7H-Oxazolo[3,2-C]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Oxazolo[3,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Oxazolo[5,4-d]pyrimidines: Another class of heterocyclic compounds with potential anticancer properties.
Uniqueness: 7H-Oxazolo[3,2-C]pyrimidine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
40369-39-9 |
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Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
7H-[1,3]oxazolo[3,2-c]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2 |
InChI Key |
SAMGSNPKYYTBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2N(C=CO2)C=N1 |
Origin of Product |
United States |
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